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Compound of Interest

Compound Name: Stearoguanamine
CAS No.: 2533-20-2
Cat. No.: B1595704
Get Quote
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Implications for Material Science and Formulation
Development
Executive Summary: The Lipophilic Anchor

Stearoguanamine (2,4-diamino-6-heptadecyl-1,3,5-triazine) represents a critical hybrid
molecular architecture in applied chemistry. By fusing a rigid, polar triazine core (akin to
melamine) with a flexible, hydrophobic C17 alkyl tail (heptadecyl chain), this molecule acts as a
"Janus" entity—simultaneously capable of robust hydrogen bonding and lipophilic integration.

For researchers in drug development and polymer science, Stearoguanamine is not merely a
resin modifier; it is a supramolecular scaffold. Its unique ability to self-assemble into lamellar
structures or modify the surface energy of hydrophilic substrates makes it a candidate of
interest for hydrophobic drug carriers, coating additives, and surface passivation agents.

Chemical Identity & Molecular Architecture[1]
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Property Specification

CAS Registry Number 2500-72-3

IUPAC Name 6-Heptadecyl-1,3,5-triazine-2,4-diamine
Common Synonyms Stearoguanamine; Octadecanoguanamine
Molecular Formula C20H39Ns

Molecular Weight 349.56 g/mol

SMILES ccccececececcecceccececececelne(N)ne(Nyn1
Core Moiety s-Triazine ring (Electron-deficient aromatic)
Substituent Heptadecyl chain (Lipophilic tail)

Structural Visualization

The diagram below illustrates the synthesis pathway and the amphiphilic "Head-Tail" structure
that dictates its solubility.
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Figure 1: Synthetic convergence of hydrophilic and hydrophobic precursors to form the
amphiphilic Stearoguanamine molecule.

Physicochemical Properties
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The substitution of one amine group on the melamine ring with a heptadecyl chain drastically

alters the physical profile compared to the parent melamine.

3.1 Thermal & Physical Data

Parameter

Value | Behavior

Context for Researchers

Physical State

White, waxy crystalline powder

Distinct from the hard, brittle

nature of melamine.

Significantly lower than
Melamine (>300°C) due to

Melting Point 115°C — 125°C (Typical range) ) ) )
disruption of crystal lattice
packing by the alkyl chain.
Lower than melamine (1.57

Density ~0.95 - 1.05 g/cm3 g/cm3) due to the volume of the

aliphatic chain.

LogP (Octanol/Water)

~8.5 - 9.0 (Predicted)

Extremely lipophilic. Indicates
zero bioavailability in agueous

media without formulation aids.

pKa

~5.0 (Triazine ring nitrogens)

Weak base; can form salts with

strong mineral acids.

3.2 Solubility Profile

Understanding the solubility landscape is critical for formulation. Stearoguanamine exhibits

temperature-dependent solubility in organic solvents.

o Water: Practically Insoluble (< 0.1 mg/L).

e Alcohols (Methanol/Ethanol): Sparingly soluble at RT; Soluble at >60°C.

o Aromatics (Toluene/Xylene): Soluble (often requires heating to dissolve, but may remain in

solution or form organogels upon cooling).

e Chlorinated Solvents (CHCIs): Soluble.[1]

o Ketones (MEK/Acetone): Partially soluble; good swelling.
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Expert Insight: The "waxy" nature implies that in coating formulations, Stearoguanamine acts
as an internal lubricant. In drug delivery, its high LogP suggests it could serve as a lipid-

anchored targeting ligand if the amine groups are further functionalized.

Experimental Protocols for Characterization

To validate the identity and purity of Stearoguanamine in a research setting, the following
protocols are recommended. These are designed to be self-validating systems.

4.1 Structural Verification (FTIR & NMR)

Obijective: Confirm the presence of both the triazine ring and the long alkyl chain.
Protocol:
e FTIR (ATR Method):

o Scan range: 4000 — 400 cm~1.

o Key Diagnostic Bands:

= 3300-3100 cm~*: N-H stretching (Primary amines). Look for the "doublet" indicating -
NH:2.

= 2920 & 2850 cm~1: C-H asymmetric/symmetric stretching (Strong, sharp bands from the
C17 tall).

= 1650-1550 cm~1: C=N ring stretching and NHz deformation (The "Guanamine"
fingerprint).

= 815 cm~%: Triazine ring breathing mode (Critical for confirming the core).

e 1H-NMR (Solvent: DMSO-des or CDCls with heat):
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o & 0.88 ppm (t, 3H): Terminal methyl group of the alkyl chain.
o 0 1.25 ppm (m, ~30H): Bulk methylene (CHz) protons of the stearyl chain.
o 0 2.40 ppm (t, 2H): Methylene group adjacent to the triazine ring (a-carbon).

o 9 6.50-6.80 ppm (s, 4H): Broad singlet for the two -NH2 groups (Exchangeable with D20).

4.2 Solubility & Cloud Point Screening

Objective: Determine the operational window for formulation.
Protocol:
o Prepare 1% (w/v) mixtures of Stearoguanamine in Toluene, Ethanol, and MEK.
» Heat samples to 70°C in a water bath with stirring.
o Pass Criteria: Solution becomes clear and colorless.
e Cool slowly to 25°C.
o Observation: Record the temperature at which turbidity (cloud point) appears.

o Significance: A high cloud point indicates strong tendency to crystallize/precipitate, useful
for creating "matting” effects in coatings but challenging for stable liquid drug formulations.

Applications in Research & Development
5.1 Resin Modification (The Primary Use)

In melamine-formaldehyde (MF) resins, replacing 5-10% of melamine with Stearoguanamine
introduces internal plasticization.

e Mechanism: The C17 tail acts as a "spacer,” preventing the resin network from becoming too
dense and brittle.

e Result: Improved impact resistance and hydrophobicity in laminates and coatings.

5.2 Potential in Drug Delivery (The Frontier)
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While not a drug itself, the amphiphilic structure mimics lipids.

» Liposomal Anchoring: The hydrophobic tail can insert into lipid bilayers of liposomes, while
the polar triazine head (rich in amines) remains on the surface.

» Bioconjugation: The primary amines on the triazine ring are chemically accessible for
conjugation with targeting ligands (e.g., folic acid) or PEGylation, potentially creating a novel
class of lipid-anchored delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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